molecular formula C23H29NO5 B13762134 L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester

Cat. No.: B13762134
M. Wt: 399.5 g/mol
InChI Key: NLKZJPKBXYLOAU-FQEVSTJZSA-N
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Description

Chemical Structure and Key Features
The compound L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, ethyl ester (CAS 5068-29-1) is a modified tyrosine derivative with three critical functional groups:

  • O-(1,1-dimethylethyl): A tert-butyl (tBu) group attached to the phenolic oxygen, enhancing steric bulk and hydrophobicity.
  • N-[(phenylmethoxy)carbonyl]: A benzyloxycarbonyl (Z or Cbz) group protecting the amino group.
  • Ethyl ester: An ethyl ester at the carboxyl terminus, influencing solubility and metabolic stability.

This compound is commonly used in peptide synthesis as a protected tyrosine intermediate, enabling selective deprotection during solid-phase synthesis . Its safety data sheet (SDS) highlights standard handling precautions for organic intermediates, including avoidance of inhalation and skin contact .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)28-16-18-9-7-6-8-10-18)15-17-11-13-19(14-12-17)29-23(2,3)4/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1

InChI Key

NLKZJPKBXYLOAU-FQEVSTJZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification of L-Tyrosine

  • Reaction: L-tyrosine is reacted with methanol under reflux in the presence of a catalyst such as thionyl chloride, concentrated sulfuric acid, or anhydrous hydrogen chloride.
  • Conditions: Reflux temperature, removal of methanol by concentration after reaction completion.
  • Product: L-tyrosine ethyl ester hydrochloride.
  • Yield and Notes: The catalyst ratio is optimized (1.7-2.0:1 catalyst to L-tyrosine by weight) to maximize yield and purity.

Amidation with Trifluoroacetic Anhydride

  • Reaction: The esterified L-tyrosine is reacted with trifluoroacetic anhydride in a solvent such as tetrahydrofuran with a base (pyridine preferred).
  • Conditions: Reflux temperature, followed by solvent removal and aqueous workup.
  • Product: N-trifluoroacetyl-L-tyrosine methyl ester intermediate.
  • Base and Solvent Ratios: Pyridine to substrate ratio 2.2-2.8:1; trifluoroacetic anhydride to substrate ratio 1.3-1.6:1.

Etherification to Introduce O-(1,1-dimethylethyl) Group

  • Reaction: The N-trifluoroacetyl-L-tyrosine methyl ester is subjected to a Mitsunobu-type reaction with tert-butanol in the presence of triphenylphosphine and di-tert-butyl azodicarboxylate (or diethyl azodicarboxylate).
  • Conditions: Ice-water bath (0–5 °C) during reagent addition, then room temperature stirring; reaction monitored by HPLC.
  • Product: O-(tert-butyl)-N-trifluoroacetyl-L-tyrosine methyl ester.
  • Yield: High conversion (~96-97%) with careful temperature control.

Hydrolysis

  • Reaction: The crude etherified product is hydrolyzed using aqueous potassium carbonate or sodium hydroxide in a mixture of lower alcohol (methanol or ethanol) and water.
  • Conditions: Room temperature, monitored by TLC until completion.
  • Workup: Acidification to pH 5-6, filtration, and washing with dichloromethane.
  • Product: O-(tert-butyl)-L-tyrosine.
  • Yield and Purity: Two-step yield around 81-86%, HPLC purity >99%.

Final Amidation with 9-Fluorenylmethyl-N-succinimidyl Carbonate (Fmoc-OSu)

  • Reaction: The O-(tert-butyl)-L-tyrosine is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of aqueous sodium carbonate.
  • Conditions: Room temperature, monitored by TLC; partial solvent removal, acidification to pH 6-7, extraction with ethyl acetate, washing with saturated saline.
  • Product: L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester (Fmoc-protected O-tert-butyl tyrosine ethyl ester).
  • Yield and Purity: Yield ~82-87%, HPLC purity >99.5%, enantiomeric excess >99.6%.

Data Table Summarizing Key Reaction Conditions and Outcomes

Step Reactants & Reagents Solvent(s) Conditions Yield (%) Purity (HPLC %) Notes
1. Esterification L-tyrosine + Methanol + Thionyl chloride Methanol Reflux, remove MeOH Not specified Not specified Catalyst ratio 1.7-2.0:1
2. Amidation Esterified tyrosine + Trifluoroacetic anhydride + Pyridine Tetrahydrofuran (THF) Reflux, solvent removal Not specified Not specified Pyridine ratio 2.2-2.8:1
3. Etherification N-trifluoroacetyl ester + tert-butanol + Triphenylphosphine + Di-tert-butyl azodicarboxylate Toluene or THF 0-5 °C addition, RT reaction ~96-97 Not specified Mitsunobu reaction
4. Hydrolysis Crude etherified product + K2CO3 or NaOH Methanol/water or Ethanol/water RT, acidify pH 5-6 81-86 >99 Two-step yield with etherification
5. Final amidation (Fmoc) O-tert-butyl tyrosine + Fmoc-OSu + Na2CO3 THF or Acetone + aqueous RT, acidify pH 6-7 82-87 >99.5 Enantiomeric excess >99.6%

Analysis and Advantages of the Preparation Method

  • High Yield and Purity: The overall process achieves yields over 60% for the final product with purity exceeding 99%, suitable for industrial-scale synthesis.
  • Mild Reaction Conditions: Reactions are carried out mostly at room temperature or mild reflux, minimizing side reactions and racemization.
  • Economical and Environmentally Friendly: The process avoids heavy metal salts and complicated separations, reducing costs and environmental impact.
  • One-Pot Etherification/Hydrolysis: Combining etherification and hydrolysis steps reduces waste and process time.
  • High Enantiomeric Purity: The method preserves stereochemistry with ee values above 99%, critical for biological applications.
  • Versatility: The method allows variation of the alkyl substituent on the oxygen protecting group (C1-C9 alkyl or substituted alkyl), enabling synthesis of related derivatives.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C23H29NO5
  • CAS Number: 17083-17-9
  • Molecular Weight: 401.48 g/mol

Structural Features

The structural modifications in L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester include:

  • A tert-butyl ester group providing steric hindrance.
  • A phenylmethoxycarbonyl group enhancing lipophilicity.

These modifications contribute to the compound's stability and potential therapeutic applications.

Pharmacological Potential

L-Tyrosine derivatives are being studied for their potential therapeutic applications due to their role as precursors in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various physiological functions including mood regulation, stress response, and cognitive function.

Case Studies

  • Neurotransmitter Synthesis:
    • Research indicates that L-Tyrosine supplementation can enhance cognitive performance under stress by increasing the availability of neurotransmitters.
    • A study showed that L-Tyrosine administration improved working memory in stressful conditions, suggesting its potential use in cognitive enhancement therapies .
  • Mood Disorders:
    • Clinical trials have explored the use of L-Tyrosine in managing depression and anxiety disorders. The compound's ability to increase catecholamine levels may provide a therapeutic benefit in these conditions .

Toxicological Studies

L-Tyrosine derivatives are also being evaluated for their safety profiles in cosmetic applications. The TOXIN knowledge graph has been utilized to assess the toxicity of various cosmetic ingredients, including derivatives of L-Tyrosine. The graph integrates toxicological data through ontologies to provide insights into potential liver toxicity associated with cosmetic compounds .

Toxicity Assessment Table

Compound NameFunctionLiver Toxicity Indicators
Basic Brown 17Hair dyeIncrease in ALT, AST levels
Hydroxyethyl-3,4-methylenedioxyaniline HClOxidative hair dyeIncrease in liver enzyme levels
2-Hydroxyethylamino-5-nitroanisoleSemi-permanent hair dyeAltered liver function parameters

This table summarizes findings from studies assessing the impact of various compounds on liver function markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .

Cosmetic Applications

The compound has potential applications in cosmetics due to its favorable chemical properties. Its enhanced stability and lipophilicity make it suitable for formulations requiring prolonged efficacy and skin penetration.

Industrial Applications

While specific industrial applications of L-Tyrosine derivatives like O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-ethyl ester are still under exploration, the broader category of tyrosine derivatives is known for their roles in various industries including pharmaceuticals and cosmetics. Future research may reveal additional applications in drug formulation and development.

Mechanism of Action

The mechanism of action of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release L-tyrosine, which then participates in protein synthesis and other metabolic processes. The protective groups in the compound can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs in the Tyrosine Family

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name CAS Number Substituents (O/N/C-Terminus) Molecular Weight Key Properties/Applications
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, ethyl ester 5068-29-1 O-tBu, N-Z, Ethyl ester 425.5 (calc.) Peptide synthesis intermediate
L-Tyrosine,O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester 121778-71-0 O-Me, N-Z, Methyl ester 357.4 (calc.) Lower hydrophobicity; shorter ester chain
L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester 94790-24-6 O-Me, N-Boc, Methyl ester 337.4 (calc.) Boc protection for orthogonal deprotection
L-Tyrosine,3,5-diiodo-N-[(phenylmethoxy)carbonyl]-, ethyl ester 102202-92-6 O-tBu (not specified), N-Z, Ethyl ester; 3,5-diiodo 595.17 Halogenation for radioimaging or heavy atom derivatization
N-[(1,1-Dimethylethoxy)carbonyl]-L-tyrosine (Boc-Tyrosine) - N-Boc, No O-protection, Free carboxyl 279.3 (calc.) Intermediate in solid-phase synthesis

Functional Group Analysis

Amino Protection (N-Terminus)
  • Benzyloxycarbonyl (Z): Used in the target compound, requires hydrogenolysis (e.g., Pd/C) for deprotection. Offers stability under acidic conditions .
  • tert-Butoxycarbonyl (Boc) : Found in CAS 94790-24-6, removed via trifluoroacetic acid (TFA), enabling orthogonal protection strategies .
Phenolic Oxygen Protection (O-Terminus)
  • tert-Butyl (tBu) : In the target compound, provides steric shielding and acid stability. Contrasts with methyl (O-Me) in 121778-71-0, which offers less bulk and lower hydrophobicity .
  • Diiodo Substituents : In 102202-92-6, iodine atoms increase molecular weight and enable applications in X-ray crystallography or radiolabeling .
Carboxyl Modifications (C-Terminus)
  • Ethyl esters are typically more resistant to esterase hydrolysis than methyl esters .
  • Free Carboxyl (Boc-Tyrosine) : Requires activation (e.g., DCC/HOBt) for coupling, unlike pre-activated esters .

Biological Activity

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, ethyl ester (CAS No. 17083-17-9) is a derivative of the amino acid L-tyrosine. This compound has garnered attention in biochemical research due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C25H33NO5
  • Molecular Weight : 427.53 g/mol
  • Synonyms : Z-Tyr(tBu)-OtBu

Synthesis Methods

The synthesis of L-Tyrosine derivatives typically involves several steps including esterification and amidation. A notable method for synthesizing this compound utilizes L-tyrosine as a starting material, undergoing a series of reactions to yield the desired ester form. The preparation methods often aim to improve yield and reduce complexity compared to traditional synthesis routes .

L-Tyrosine serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, which play critical roles in the nervous system. The modification of tyrosine through various chemical groups can enhance its biological activity and stability.

  • Neurotransmitter Synthesis : Studies indicate that derivatives of L-tyrosine can influence the synthesis of catecholamines, thereby affecting mood and cognitive functions. For instance, increased availability of L-Tyrosine has been linked to improved cognitive performance under stress conditions .
  • Inhibition of Enzymatic Activity : Research has shown that certain derivatives can act as inhibitors for enzymes involved in metabolic pathways. For example, the interaction between L-Tyrosine derivatives and radical SAM enzymes has been studied, revealing insights into their binding mechanisms and potential for therapeutic applications .
  • Antioxidant Properties : Some studies suggest that L-Tyrosine derivatives exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This may have implications for age-related diseases and neurodegenerative conditions .

Study 1: Cognitive Enhancement

A randomized controlled trial investigated the effects of L-Tyrosine supplementation on cognitive performance during stressful tasks. Participants receiving L-Tyrosine showed significant improvements in working memory and task performance compared to the placebo group. This suggests that L-Tyrosine may enhance cognitive resilience under stress .

Study 2: Enzyme Interaction

A structural analysis of the enzyme ThiH bound to L-Tyrosine revealed critical interactions that facilitate substrate activation. The study highlighted how modifications to the tyrosine structure could influence enzyme specificity and activity, suggesting avenues for drug design targeting similar enzymatic pathways .

Comparative Analysis

The following table summarizes key findings related to the biological activity of L-Tyrosine derivatives:

Property L-Tyrosine Derivative Biological Activity
Neurotransmitter PrecursorYesEnhances dopamine and norepinephrine synthesis
Enzyme InhibitionYesInhibits radical SAM enzymes
Antioxidant ActivityYesReduces oxidative stress
Cognitive EnhancementYesImproves performance under stress

Q & A

Q. What are the standard methodologies for synthesizing L-Tyrosine derivatives with tert-butyl and carbamate protecting groups?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. For example:

  • Amino Protection : React L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or Hünig’s base to introduce the Boc group at the amine .
  • Hydroxyl Protection : Use tert-butyldimethylsilyl chloride (TBDMS-Cl) or similar silylating agents under anhydrous conditions (e.g., DMF, imidazole) to protect the hydroxyl group .
  • Esterification : Convert the carboxylic acid to an ethyl ester using ethyl chloroformate or via acid-catalyzed esterification with ethanol .
  • Carbamate Introduction : Employ phenylmethoxycarbonyl chloride (Cbz-Cl) under basic conditions to install the N-[(phenylmethoxy)carbonyl] group .

Q. Key Data :

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Hünig’s base, THF, 0°C → RT85–90%
SilylationTBDMS-Cl, imidazole, DMF, 24h75–80%
Cbz ProtectionCbz-Cl, NaHCO₃, dioxane/H₂O70–78%

Q. How can silica gel chromatography be optimized for purifying this compound?

  • Stationary Phase : Use silica gel 60 (230–400 mesh) for high-resolution separation.
  • Mobile Phase : A gradient of hexane/ethyl acetate (e.g., 3:1 → 1:1) effectively separates protected tyrosine derivatives. For polar intermediates, add 1–5% methanol to dichloromethane .
  • Monitoring : TLC with UV visualization (Rf ~0.3–0.5 in hexane/EtOAc 2:1) ensures purity.

Critical Note : Pre-adsorption of the crude product onto silica gel before column loading improves resolution .

Advanced Research Questions

Q. What strategies ensure high chiral purity during synthesis?

  • Asymmetric Reduction : For intermediates with ketone groups, use sodium borohydride in a chilled (−15°C to 0°C) solvent mixture (e.g., ethanol/dichloromethane) to achieve >99% enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, enriching the desired enantiomer .

Data Contradiction : While NaBH₄ in ethanol/CH₂Cl₂ gives high ee (>99%), alternative reductants like L-selectride may require temperature optimization (−78°C) to avoid racemization .

Q. How can conflicting NMR data for tert-butyl and Cbz-protected intermediates be resolved?

  • Problem : Overlapping peaks for tert-butyl (δ 1.2–1.4 ppm) and Cbz aromatic protons (δ 7.2–7.4 ppm) complicate analysis.
  • Solution :
    • Use DEPT-135 NMR to distinguish quaternary carbons (tert-butyl) from CH/CH₂ groups.
    • 2D NMR (HSQC, HMBC) maps coupling between protons and carbons, confirming assignments .
    • Compare with reference spectra of analogous compounds (e.g., N-Cbz-L-glutamic acid tert-butyl ester) .

Example : In L-Tyrosine-O-tert-butyl derivatives, the tert-butyl group shows a singlet at δ 1.4 ppm, while Cbz aromatic protons integrate to 5H .

Q. What catalytic systems improve coupling efficiency in peptide bond formation with this compound?

  • Reagents : Use carbodiimides (EDC or DCC) with activators like HOBt or HOAt to suppress racemization. For sterically hindered residues, employ PyBOP or HATU .

  • Solvent Optimization : Anhydrous DMF or CH₂Cl₂ minimizes side reactions.

  • Yield Data :

    Coupling ReagentActivatorYield
    EDCHOBt70–75%
    HATUDIEA85–90%

Reference : EDC/HOBt in DMF achieved 72% yield for similar Cbz-protected glutamic acid esters .

Methodological Challenges and Solutions

Q. How to address tert-butyl group deprotection during prolonged reactions?

  • Problem : Acidic conditions (e.g., TFA) prematurely cleave the tert-butyl ether.
  • Mitigation : Use milder deprotection agents (e.g., HCl/dioxane) or temporary silyl protection (e.g., TBDMS) for the hydroxyl group until final stages .

Q. Why do yields drop during scale-up, and how can this be corrected?

  • Cause : Inefficient mixing or exothermic reactions during silylation or esterification.
  • Solution :
    • Use jacketed reactors for temperature control (−10°C during Boc protection).
    • Gradually add reagents (e.g., Cbz-Cl) to avoid local overheating .

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